molecular formula C8H14INO B000019 3-Oxo-1-methylquinuclidinium iodide CAS No. 6659-51-4

3-Oxo-1-methylquinuclidinium iodide

Cat. No. B000019
CAS RN: 6659-51-4
M. Wt: 267.11 g/mol
InChI Key: SVZAZASMEQJJMZ-UHFFFAOYSA-M
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Description

3-Oxo-1-methylquinuclidinium iodide is one of the four compounds prepared in a study . The other three compounds are 2-hydroxyiminomethyl-1,3-dimethylimidazolium iodide and two conjugates of the first two compounds linked by -(CH2)3- and -CH2-O-CH2- . The aim was to evaluate separately the properties of the first two compounds as opposed to the last two, which contain both moieties in the same molecule .


Synthesis Analysis

The synthesis of 3-Oxo-1-methylquinuclidinium iodide was part of a study that prepared four compounds . The other three compounds were 2-hydroxyiminomethyl-1,3-dimethylimidazolium iodide and two conjugates of the first two compounds linked by -(CH2)3- and -CH2-O-CH2- . The aim was to evaluate separately the properties of the first two compounds as opposed to the last two, which contain both moieties in the same molecule .


Molecular Structure Analysis

The molecular formula of 3-Oxo-1-methylquinuclidinium iodide is C8H14INO. The molecular weight is 267.11 g/mol.


Chemical Reactions Analysis

All four compounds, including 3-Oxo-1-methylquinuclidinium iodide, were reversible inhibitors of acetylcholinesterase (AChE; EC 3.1.1.7) . The enzyme/inhibitor dissociation constants for the catalytic site ranged from 0.073 mM to 1.6 mM . The dissociation constant of 3-Oxo-1-methylquinuclidinium iodide for the allosteric (substrate inhibition) site was 4.8 mM .

Scientific Research Applications

  • Facile Oxidation of Alcohols

    A study by Shinkai et al. (1980) described the use of a compound similar to 3-Oxo-1-methylquinuclidinium iodide, known as 3-Hydroxy-N-methylacridinium iodide, as a new NAD+ model compound. This compound facilitates the oxidation of alcohols with potassium t-butoxide, highlighting the importance of the 3-hydroxyl group in modifying N-methylacridinium ion properties (Shinkai, Hamada, Kuroda, & Manabe, 1980).

  • Synthesis of Quinuclidinium Derivatives

    Research by Alekseeva and Koikov (1995) demonstrated that 3-(N-morpholino)-3-cyanoquinuclidine can form derivatives including 1-methyl-3-(N-morpholino)-3-cyanoquinuclidinium iodide, indicating its role in the synthesis of complex organic compounds (Alekseeva & Koikov, 1995).

  • Potential Antimicrobial and Antifungal Properties

    Vaickelionienė et al. (2011) synthesized new compounds by reacting 5-oxo-1-phenylpyrrolidine-3-carbohydrazides with 1,4-naphthoquinone derivatives, which show potential antimicrobial and antifungal properties. This suggests the potential use of 3-Oxo-1-methylquinuclidinium iodide in related chemical reactions (Vaickelionienė, Mickevičius, Mikulskiene, Stasevych, Komarovska-Porokhnyavets, & Novikov, 2011).

  • Role in Gel Structure Synthesis

    Tuoto et al. (1998) found that MeQ+ ions, closely related to 3-Oxo-1-methylquinuclidinium iodide, play a significant role in the organization of gel structures in the synthesis of levyne-type zeolite, a process important in materials science (Tuoto, Regina, Nagy, & Nastro, 1998).

  • Synthesis of Complexes with Different Functional Groups

    A study by Fortier et al. (2012) on a terminal U(V) oxo complex suggested its use for the synthesis of complexes with different functional groups, highlighting the potential for 3-Oxo-1-methylquinuclidinium iodide in similar applications (Fortier, Brown, Kaltsoyannis, Wu, & Hayton, 2012).

  • Acetylcholinesterase Inhibition and Protection

    Research by Simeon-Rudolf et al. (1998) indicated that quinuclidinium-imidazolium compounds, similar in structure to 3-Oxo-1-methylquinuclidinium iodide, act as reversible inhibitors of acetylcholinesterase and protect it against phosphorylation by Soman and VX, suggesting medical and biochemical applications (Simeon-Rudolf, Reiner, Škrinjarić-Špoljar, Radić, Lucic, Primožič, & Tomić, 1998).

  • DNA G-quadruplex Stabilization

    Cookson et al. (2005) found that certain acridinium salts, structurally related to 3-Oxo-1-methylquinuclidinium iodide, stabilize DNA G-quadruplexes and inhibit telomerase, suggesting a potential role in antitumor therapies (Cookson, Heald, & Stevens, 2005).

  • Electrochemical Applications

    Rogers et al. (2008) demonstrated that the electrochemical oxidation of 1-butyl-3-methylimidazolium iodide reveals two oxidation peaks, suggesting applications in electrochemistry and materials science (Rogers, Silvester, Aldous, Hardacre, & Compton, 2008).

Safety And Hazards

The toxicity (i.p. LD 50) of 3-Oxo-1-methylquinuclidinium iodide for mice was 0.21 mmol/kg body wt . It protected mice against Soman when given (i.p.) together with atropine 1 min after Soman (s.c.) . One-quarter of the LD 50 dose fully protected mice (survival of all animals) against 2.00 LD 50 doses of Soman .

properties

IUPAC Name

1-methyl-1-azoniabicyclo[2.2.2]octan-3-one;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14NO.HI/c1-9-4-2-7(3-5-9)8(10)6-9;/h7H,2-6H2,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVZAZASMEQJJMZ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]12CCC(CC1)C(=O)C2.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60985182
Record name 1-Methyl-3-oxo-1-azabicyclo[2.2.2]octan-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60985182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Oxo-1-methylquinuclidinium iodide

CAS RN

6659-51-4
Record name 1-Azoniabicyclo[2.2.2]octane, 1-methyl-3-oxo-, iodide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6659-51-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Azoniabicyclo(2.2.2)octane, 1-methyl-3-oxo-, iodide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006659514
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methyl-3-oxo-1-azabicyclo[2.2.2]octan-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60985182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
V Simeon-Rudolf, E Reiner, M Škrinjarić-Špoljar… - Archives of …, 1998 - Springer
… Abstract Four compounds were prepared: 3-oxo-1methylquinuclidinium iodide (I), 2-hydroxyiminomethyl-1,3-dimethylimidazolium iodide (II) and two conjugates of I and II linked by -(…
Number of citations: 29 link.springer.com
V Simeon-Rudolf, E Reiner… - 2001 - apps.dtic.mil
This paper gives a short review of biochemical research of oximes sythesized in Croatia over the past two decades. The synthesized compounds contained one or two oxime groups at …
Number of citations: 2 apps.dtic.mil

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